6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperazine ring with a diphenylmethyl group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The piperazine ring and diphenylmethyl group are known to interact with various receptors and enzymes, potentially modulating their activity. This compound may affect pathways involved in cell signaling and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylpiperazine: Shares the piperazine ring and diphenylmethyl group but lacks the pyridazinone moiety.
Pyrazine-2-carbonylpiperazine derivatives: Similar in structure but with different functional groups.
Uniqueness
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is unique due to the combination of the piperazine ring, diphenylmethyl group, and pyridazinone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazine-1-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-25-21(28)13-12-20(24-25)23(29)27-16-14-26(15-17-27)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,22H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHRQPOJVBYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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